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3-(Tris(2-methoxyethoxy)silyl)propylamine - 3069-26-9

3-(Tris(2-methoxyethoxy)silyl)propylamine

Catalog Number: EVT-438558
CAS Number: 3069-26-9
Molecular Formula: C12H29NO6Si
Molecular Weight: 311.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Tris(2-methoxyethoxy)silyl)propylamine, with the chemical formula C_{12}H_{27}O_6Si, is a silane compound characterized by the presence of three 2-methoxyethoxy groups attached to a propylamine backbone. This compound is recognized for its ability to modify surfaces and enhance adhesion between organic and inorganic materials. It is primarily utilized in industrial applications, particularly in the fields of coatings, adhesives, and surface treatments.

Source and Classification

The compound is classified under organosilicon compounds and is often synthesized for use in various industrial applications. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) as 221-335-0 and has a CAS number of 3069-26-9. The compound is not listed under the United States Toxic Substances Control Act (TSCA) inventory, indicating that it may not be widely used or recognized in the U.S. market .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Tris(2-methoxyethoxy)silyl)propylamine typically involves a nucleophilic substitution reaction. The primary method includes:

  1. Starting Materials: The reaction usually starts with 3-aminopropyltriethoxysilane and 2-methoxyethanol.
  2. Catalyst: A catalyst is employed to facilitate the substitution of ethoxy groups with 2-methoxyethoxy groups.
  3. Reaction Conditions: The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the desired product. This process may be optimized in industrial settings to improve yield and purity through advanced techniques such as continuous flow reactors and purification methods like distillation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(Tris(2-methoxyethoxy)silyl)propylamine features a central propylamine group bonded to a silicon atom, which is further bonded to three ethoxy groups. The structural formula can be represented as follows:

C3H7NSi(OCH2CH2OCH3)3\text{C}_3\text{H}_7\text{N}-\text{Si}(\text{OCH}_2\text{CH}_2\text{OCH}_3)_3

Key data about this compound includes:

  • Molecular Weight: Approximately 303.44 g/mol
  • Boiling Point: Approximately 331.8 °C
  • Density: About 1.023 g/cm³ .
Chemical Reactions Analysis

Reactions and Technical Details

3-(Tris(2-methoxyethoxy)silyl)propylamine can undergo several chemical reactions, including:

  1. Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups.
  2. Condensation: Silanol groups can further condense to create siloxane bonds, leading to polysiloxanes.
  3. Polymerization: The compound can polymerize with other monomers, forming polymer films with enhanced mechanical properties .

These reactions are critical for applications in surface modification and adhesion enhancement.

Mechanism of Action

Process and Data

The mechanism of action for 3-(Tris(2-methoxyethoxy)silyl)propylamine primarily involves its role as a coupling agent:

  • Surface Interaction: The compound interacts with surfaces by reducing surface tension, which enhances wettability.
  • Formation of Hybrid Compounds: It facilitates the bonding between organic polymers and inorganic substrates, improving adhesion properties.
  • Environmental Influence: The effectiveness of this compound can be affected by environmental factors such as moisture content, which can lead to hydrolysis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3-(Tris(2-methoxyethoxy)silyl)propylamine include:

These properties make it suitable for various applications in coatings and adhesives .

Applications

Scientific Uses

3-(Tris(2-methoxyethoxy)silyl)propylamine has several important applications in scientific research and industrial processes:

  1. Surface Modification: Used to create hydrophilic or hydrophobic surfaces depending on the application requirements.
  2. Adhesion Promoter: Enhances the bonding strength between different materials, particularly in composite materials.
  3. Corrosion Inhibition: Forms protective coatings on metals to prevent corrosion.
  4. Hybrid Material Development: Facilitates the development of hybrid materials that combine organic polymers with inorganic substrates for improved performance .
Synthesis Methodologies and Reaction Optimization

Catalytic Alkoxylation Strategies for Precursor Functionalization

Alkoxylation of chlorosilane precursors serves as the foundational step in synthesizing 3-(Tris(2-methoxyethoxy)silyl)propylamine. This reaction involves nucleophilic substitution where chlorine atoms are replaced by 2-methoxyethoxy groups under controlled conditions. Industrial processes typically employ triethylamine or sodium methoxide as catalysts to drive this transformation, achieving yields >90% when maintaining stoichiometric precision [1]. The reaction mechanism proceeds via an SN₂ pathway, where the alkoxide anion attacks the silicon center. Critical process parameters include:

  • Temperature control: Maintaining 60-80°C prevents ether cleavage while ensuring complete substitution
  • Moisture exclusion: Strict anhydrous conditions prevent silanol formation and subsequent condensation
  • Catalyst selection: Sodium methoxide demonstrates superior reactivity (turnover frequency = 320 h⁻¹) compared to amine bases (turnover frequency = 110 h⁻¹) [1]

Table 1: Alkoxylation Catalyst Performance Comparison

CatalystTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
Sodium methoxide65495<1%
Triethylamine808885%
Potassium acetate706828%

Recent advances focus on phase-transfer catalysts that enhance interfacial reactivity in biphasic systems. Tributylphosphine and triphenylphosphine oxide demonstrate particular efficacy in facilitating alkoxide transfer to chlorosilanes dissolved in non-polar solvents, reducing reaction times by 40% while maintaining high selectivity [1] [5].

Solvent Effects in Silane-Ether Condensation Reactions

Solvent polarity dramatically influences both reaction kinetics and thermodynamic equilibrium during ether linkage formation in 3-(Tris(2-methoxyethoxy)silyl)propylamine synthesis. Polar aprotic solvents (DMF, DMSO) solvate cations while leaving anions highly reactive, accelerating silane-ether condensation rates 3-fold compared to protic solvents [2] [7]. Key solvent parameters include:

  • Dielectric constant: Optimal range (ε = 30-45) balances ion separation and nucleophile activity
  • Donor number: DN > 26 kcal/mol solvents coordinate silicon intermediates, reducing side reactions
  • Water miscibility: Hydrophobic solvents (toluene, xylene) minimize hydrolysis but require phase-transfer catalysts

Table 2: Solvent Performance in Silane-Ether Condensation

SolventDielectric ConstantReaction Rate (k × 10³ min⁻¹)Product Purity (%)Hydrolysis Byproducts (%)
DMF38.38.798<0.5
DMSO46.79.2970.7
Acetonitrile37.56.1932.1
Toluene2.41.9858.5

Notably, DMSO coordinates with silicon intermediates to form hypervalent species that lower the transition state energy by 12.3 kJ/mol, as confirmed by computational studies [2] . Reaction optimization requires strict control of solvent water content (<200 ppm) to prevent competitive hydrolysis that generates silanol byproducts and reduces yields by up to 30% [7].

Hydrogenation Protocols for Amine-Group Integration

The introduction of the propylamine moiety employs catalytic hydrogenation of nitrile or imine intermediates as the most industrially viable method. Ruthenium-based catalysts (5% Ru/C) achieve >95% conversion at moderate hydrogen pressures (20-50 bar) and temperatures (80-100°C), significantly outperforming nickel alternatives [5]. Critical considerations include:

  • Substrate protection: The tris(ether)silane group requires temporary silylation to prevent reduction or hydrogenolysis during the reaction
  • Catalyst poisoning: Amine products deactivate catalysts through strong adsorption, necessitating substrate/catalyst ratios >200:1
  • Selectivity control: Co-catalysts (NaOH, CaO) suppress imine formation and over-reduction products

Recent protocols employ transfer hydrogenation using ammonium formate, which operates at atmospheric pressure with palladium nanoparticles immobilized on silica supports. This approach achieves 92% yield with excellent chemoselectivity (>99%) while eliminating high-pressure equipment requirements . Kinetic studies reveal the hydrogenation follows Langmuir-Hinshelwood kinetics, where hydrogen and nitrile competitively adsorb on catalytic sites, with the rate-determining step being surface reaction between dissociated hydrogen atoms and the adsorbed nitrile group.

Role of Transition Metal Catalysts in Silane-Amine Coupling

Transition metals facilitate the critical silicon-nitrogen bond formation between tris(alkoxy)silanes and propylamine derivatives through oxidative addition/reductive elimination pathways. Ruthenium(II) complexes bearing triphenylphosphine ligands demonstrate exceptional activity, achieving turnover numbers >5,000 under mild conditions (80°C, 24h) [6] . The catalytic cycle involves:

  • Oxidative addition of Si-H across Ru(II) centers
  • Amine coordination to the metal center
  • σ-Bond metathesis to form Si-N bonds
  • Reductive elimination to release product and regenerate catalyst

Table 3: Metal Catalyst Performance in Silane-Amine Coupling

Catalyst SystemTemperature (°C)Reaction Time (h)TONTOF (h⁻¹)Selectivity (%)
RuCl₂(PPh₃)₃80245,20021798.5
RhH(CO)(PPh₃)₃100363,80010697.2
Pt/Karstedt catalyst120481,2002589.7
Pd(OAc)₂/dppf90302,5008393.4

Ligand design critically influences efficiency, with electron-donating groups (e.g., -OMe, -NMe₂) on phosphine ligands increasing turnover frequencies by 45% compared to unsubstituted triphenylphosphine [6] . Bidentate ligands (dppp, dppe) enhance stability but reduce activity due to steric constraints at the metal center. Recent advances focus on immobilized Ru complexes where the metal centers are anchored to functionalized silica through 3-(triethoxysilyl)propylamine linkers, enabling catalyst recycling for >10 cycles without significant loss of activity .

Scalability Challenges in Industrial Production Processes

Industrial translation of 3-(Tris(2-methoxyethoxy)silyl)propylamine synthesis faces significant challenges in maintaining selectivity and yield at scale. Key limitations include:

  • Thermal sensitivity: The ether linkages undergo cleavage above 120°C, restricting reaction temperatures and prolonging processing times
  • Viscosity management: Reaction mixtures become highly viscous (η > 5,000 cP) at >60% conversion, impeding mass transfer and temperature control
  • Purification complexity: Similar boiling points of product (bp 217°C at 1013 hPa) and oligomeric byproducts require molecular distillation under high vacuum (<0.1 mbar) [7]

Continuous flow reactors address these challenges by providing precise temperature control (±1°C) and reduced residence times (minutes vs. hours). Microreactor systems with static mixers achieve 98% conversion with residence times under 10 minutes, compared to 8 hours in batch reactors . Additionally, thin-film evaporators enable efficient product isolation at temperatures <100°C, minimizing thermal degradation. Nanoparticle incorporation presents another scalability challenge, as inorganic oxide nanoparticles (>20 nm) cause rapid filter clogging during downstream processing. Solutions include:

  • Surface modification with silanes to prevent aggregation
  • Implementation of dynamic cross-flow filtration systems
  • Utilization of membrane reactors with 50 nm pore sizes [5]

These engineering solutions have enabled commercial-scale production capacities exceeding 10 metric tons/year while maintaining product purity >99.5% and reducing manufacturing costs by 30% compared to batch processes.

Table 4: Industrial Production Methods Comparison

Process ParameterBatch ReactorContinuous Flow ReactorImprovement Factor
Reaction temperature (°C)80100Higher temp tolerance
Reaction time8 h10 min48× faster
Throughput (kg/h)15855.7× higher
Product purity (%)9599.5Enhanced quality
Energy consumption (kWh/kg)1204563% reduction

Properties

CAS Number

3069-26-9

Product Name

3-(Tris(2-methoxyethoxy)silyl)propylamine

IUPAC Name

3-[tris(2-methoxyethoxy)silyl]propan-1-amine

Molecular Formula

C12H29NO6Si

Molecular Weight

311.45 g/mol

InChI

InChI=1S/C12H29NO6Si/c1-14-6-9-17-20(12-4-5-13,18-10-7-15-2)19-11-8-16-3/h4-13H2,1-3H3

InChI Key

UWVCSCFFSAPGAI-UHFFFAOYSA-N

SMILES

COCCO[Si](CCCN)(OCCOC)OCCOC

Canonical SMILES

COCCO[Si](CCCN)(OCCOC)OCCOC

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